5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine
Overview
Description
5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidinesThe triazolopyrimidine scaffold is known for its presence in various bioactive molecules, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically proceeds under mild conditions and results in the formation of the desired triazolopyrimidine derivative.
Another efficient method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This method is notable for its eco-friendly approach and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimization for cost-effectiveness and scalability. The use of microwave irradiation has also been explored for catalyst-free and additive-free synthesis, which can be advantageous for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine has a wide range of scientific research applications:
Biology: It is studied for its interactions with biological systems and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of triazolopyrimidines have been found to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE), leading to cardiovascular vasodilation . The compound’s ability to inhibit various enzymes and receptors makes it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-A]pyridines: These compounds share a similar triazolopyrimidine scaffold and exhibit comparable biological activities.
[1,2,4]Triazolo[4,3-A]pyrimidines: These isomers also possess valuable biological properties and are used in similar applications.
Uniqueness
5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 5-position and the amino group at the 2-position can enhance its interactions with biological targets and improve its pharmacological profile.
Properties
IUPAC Name |
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-4-2-3-11-6(8-4)9-5(7)10-11/h2-3H,1H3,(H2,7,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHYVDARZRTLCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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